molecular formula C3H5Cl<br>CH2=CHCH2Cl<br>C3H5Cl B124540 Allyl chloride CAS No. 107-05-1

Allyl chloride

Cat. No. B124540
CAS RN: 107-05-1
M. Wt: 76.52 g/mol
InChI Key: OSDWBNJEKMUWAV-UHFFFAOYSA-N
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Description

Allyl chloride, also known as prop-2-enoyl chloride, is an organic compound with the molecular formula C3H5Cl. It is a colorless liquid that is highly flammable and has a strong, acrid odor. Allyl chloride is a versatile intermediate in organic synthesis, and it is used in the production of a variety of products including pharmaceuticals, fragrances, and pesticides. It is also used as a reagent in organic synthesis and in the production of polymers.

Scientific Research Applications

Chemical Material and Derivatives

Allyl chloride is a significant chemical material with high potential for practical applications. Its properties, preparation, and application, particularly in derivatives, are extensively reviewed, indicating its importance in chemical industries (Lu, 2004).

Industrial Safety and Health Concerns

Considering its widespread industrial use, the potential health threats of allyl chloride to workers are a subject of concern. A study focusing on the chromosomal aberration assay of allyl chloride helps in understanding its implications on workers' health, contributing to safer industrial practices (Rim & Kim, 2014).

Application in Polymer Electrolytes

Allyl chloride derivates like 1-allyl-3-methylimidazolium chloride have been studied for their role in enhancing the stability and ionic conductivity of polymer electrolytes, showing potential in applications like battery technology (Ramesh, Shanti, & Morris, 2012).

Gas Phase Safety in Chemical Reactions

The safety aspects of allyl chloride, especially in gas phase reactions like its epoxidation with hydrogen peroxide, are significant for industrial safety. Research identifying explosion limits and optimal operating conditions contributes to safer chemical processing environments (Zhang, Zou, & Yu, 2014).

Catalytic Reactions in Organic Synthesis

Allyl chloride is utilized in various catalytic reactions, including cross-coupling and dehalogenation, demonstrating its versatility in synthetic organic chemistry. Studies explore the efficacy of different catalytic systems using allyl chloride, impacting pharmaceuticals and material science (Navarro et al., 2004).

Photodissociation Dynamics

Investigating the photodissociation dynamics of allyl chloride provides insights into molecular behavior under specific conditions, which is crucial for understanding its applications in photochemistry and environmental studies (Park, Lee, & Jung, 2001).

Environmental and Health Regulations

Allyl chloride's mutagenicity and its implications for workers' health are crucial for regulatory compliance and safety in the workplace. Studies like mutagenicity testing inform safety data sheets and hazard evaluations in industries (Rim & Kim, 2015).

properties

IUPAC Name

3-chloroprop-1-ene
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InChI

InChI=1S/C3H5Cl/c1-2-3-4/h2H,1,3H2
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InChI Key

OSDWBNJEKMUWAV-UHFFFAOYSA-N
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Canonical SMILES

C=CCCl
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Molecular Formula

C3H5Cl, Array
Record name ALLYL CHLORIDE
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Related CAS

28412-31-9
Record name 1-Propene, 3-chloro-, homopolymer
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DSSTOX Substance ID

DTXSID4039231
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Molecular Weight

76.52 g/mol
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Physical Description

Allyl chloride appears as a clear colorless liquid with an unpleasant pungent odor. Flash point -20 °F. Boiling point 113 °F. Less dense than water (7.8 lb / gal) and insoluble in water. Hence floats on water. Vapor irritates skin, eyes and mucous membranes. Vapors are heavier than air. Long exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation or skin absorption., Liquid, Colorless, brown, yellow, or purple liquid with a pungent, unpleasant odor; [NIOSH] Odor is similar to garlic; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless, brown, yellow, or purple liquid with a pungent, unpleasant odor.
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Boiling Point

113 °F at 760 mmHg (NTP, 1992), 44-45 °C, 45 °C, 113 °F
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Flash Point

-25 °F (NTP, 1992), Flash point equals -25 ° F, -28.9 °C (OPEN CUP); -31.7 °C (CLOSED CUP), -32 °C c.c., -25 °F
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Solubility

1 to 10 mg/mL at 66 °F (NTP, 1992), Miscible with alcohol, chloroform, ether, petrol ether, In water, 3,370 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.36, 0.4%
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Density

0.94 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.938 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.94
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Vapor Density

2.64 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.64 (Air= 1), Relative vapor density (air = 1): 2.6, 2.64
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Vapor Pressure

340 mmHg at 68 °F ; 440 mmHg at 86 °F (NTP, 1992), 368.0 [mmHg], 368 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 39.3, 295 mmHg
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Product Name

Allyl chloride

Color/Form

RED LIQUID, Colorless, brown, yellow, or purple liquid ...

CAS RN

107-05-1
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Melting Point

-210.1 °F (NTP, 1992), -134.5 °C, -135 °C, -210 °F
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Synthesis routes and methods I

Procedure details

In the preferred embodiment of this invention for the production of DATBP, 1 mole of tetrabromophthalic anhydride, 0.55 mole of sodium carbonate (or 1 mole of sodium hydroxide) and a catalytic amount (0.024 mole) of triethylamine are added to a large excess (up to 10-20 moles) of allyl alcohol as a solvent as well as a reactant. If sodium hydroxide is used as the base, it is convenient to dissolve it in the allyl alcohol before the addition of the tetrabromophthalic anhydride. The mixture is stirred and heated to 90° C.-95° C. to speed the reaction to completion, yielding a solution or a thin suspension of the sodium salt of monoallyl tetrabromophthalate. After the completion of this step, 1.2 moles of allyl chloride plus a catalytic amount (0.33 mole) of allyltriethylammonium chloride (either preformed or formed in situ from triethylamine and additional allyl chloride) are added and the mixture is heated in a closed vessel for 2 hours at 100° C.-110° C., developing an equilibrium pressure of 103 kPa-172 kPa (15-25 psig). Longer heating may be required if no pressure is allowed to develop. On cooling, the DATBP crystallizes and the separated product requires only washing with cold water and drying to assay 94% to 98%. The washing may be accomplished by merely spraying with water in a centrifuge.
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1 mol
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0.024 mol
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monoallyl tetrabromophthalate
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Synthesis routes and methods II

Procedure details

Dimethylchlorosilane as one feed stream and a mixture of 2.7×10−3 mol % of di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)] and 7×10−1 mol % of 1,5-cyclooctadiene in allyl chloride as a second feed stream were fed in a molar ratio of silane:allyl chloride mixture of 1:1.05 at a rate of 2.8 l/h (based on the total volume of the components introduced) via separate metering pumps into a loop reactor maintained at 80° C. under a pressure of 0.4 MPa and having a volume of 1.4 l. After working up the crude mixture by distillation using a thin film evaporator to separate off the catalyst and the excess of allyl chloride, chloro(3-chloropropyl)dimethylsilane was obtained in a yield of 95% and a purity of >99% based on the silane.
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[Compound]
Name
di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)]
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Synthesis routes and methods III

Procedure details

Another aspect of this invention is a method of preheating chemical reaction vessels prior to start of operations of an exothermic reaction so that the reactor can be heated from ambient conditions to the temperature at which the exothermic reaction can be initiated and maintained during operation. Preferably, there is provided a chemical reaction vessel having at least two heating assemblies as described hereinabove which are switched to the on position for reactor preheat of about 2000 amps and 10-15 volts and left until the temperature reaches that desired. Then the heating assemblies are switched off and the reactor feed is allowed to enter the feed inlet and upon contacting the hot environment of the reactor the desired reaction occurs and the products and byproducts, if any, are allowed to leave via the crude product outlet. Typical examples of such processes are carried out in thermal chlorinators which produce methyl chloride, methylene chloride, trichloromethane, perchloroethylene, trichloroethylene, allyl chloride and the like.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl chloride
Reactant of Route 2
Allyl chloride
Reactant of Route 3
Allyl chloride
Reactant of Route 4
Allyl chloride
Reactant of Route 5
Allyl chloride
Reactant of Route 6
Allyl chloride

Citations

For This Compound
14,700
Citations
EO Edney, PB Shepson, TE Kleindienst… - … journal of chemical …, 1986 - Wiley Online Library
… The rate constant for OH reaction with allyl chloride at 298 K was measured by a relative rate … The rate constant for Os reaction with allyl chloride at 298 K was found to be k,, = 1.5 x 10." …
Number of citations: 27 onlinelibrary.wiley.com
M Liu, J Li, X Chen, J Song, W Wei, Y Wen… - Microporous and …, 2021 - Elsevier
… The resultant hierarchical TS-1 exhibited a superior catalytic performance in the epoxidation of allyl chloride, that the H 2 O 2 conversion and H 2 O 2 utilization reached 99.3% and 99.7…
Number of citations: 10 www.sciencedirect.com
M Wang, J Zhou, G Mao, X Zheng - Industrial & engineering …, 2012 - ACS Publications
… The TS-1 samples were characterized by XRD, FT-IR, UV–vis, SEM, and ICP-AES, and the catalytic performance of TS-1 was evaluated in the epoxidation of allyl chloride. The results …
Number of citations: 36 pubs.acs.org
K Uneyama, N Kamaki, A Moriya… - The Journal of Organic …, 1985 - ACS Publications
… This finding suggests a possibility of activation of allyl chloride with aluminum. Meanwhile, … allyl chloride where aluminum affects both oxidative addition of metallic tin to allyl chloride …
Number of citations: 106 pubs.acs.org
L Boqin, D Shuwei, Y Airu, X Yinlin, G Taibao… - … and Environmental Safety, 1982 - Elsevier
The toxicity of allyl chloride was determined in several species of animals. The oral LD 50 was 425 mg/kg in the mouse and 460 mg/kg in the rat. The 2-hr LC 50 's in the mouse, rat, …
Number of citations: 22 www.sciencedirect.com
PB Shepson, TE Kleindienst, CM Nero… - … science & technology, 1987 - ACS Publications
… of allyl chloride (7), we found that a significant fraction of the allyl chloride removal was due to reaction with Cl atoms that are produced from OH reaction with allyl chloride. It is possible, …
Number of citations: 17 pubs.acs.org
LM Porter, FF Rust - Journal of the American Chemical Society, 1956 - ACS Publications
… interpreted by assuming an initial dissociation of allyl chloride into a chlorine atom and an … by adding propylene or toluene to the decomposing allyl chloride is described. The reversible …
Number of citations: 29 pubs.acs.org
BL Kormos, CJ Cramer - The Journal of Organic Chemistry, 2003 - ACS Publications
… the continuum solvation model SM5.42 to study the effects of solvation on the S N 1, S N 2, and syn and anti S N 2‘ nucleophilic substitution reactions of chloride anion with allyl chloride …
Number of citations: 40 pubs.acs.org
DN Lawson, JA Osborn, G Wilkinson - Journal of the Chemical Society …, 1966 - pubs.rsc.org
… solved in allyl chloride (20 ml.) and the solution boiled for 2 min. The hot solution, after … dimer, [RhCl(PPh,),], and allyl chloride. It is slightly soluble in chloroform and benzene, the …
Number of citations: 74 pubs.rsc.org
J Zhang, J Tan, K Wang, Y Lu… - Industrial & engineering …, 2012 - ACS Publications
… allyl chloride in water is low, the oil phase is easily formed when the concentration of allyl chloride … oil phase and the addition reaction of chlorine to allyl chloride (eq 4) proceeds in the …
Number of citations: 14 pubs.acs.org

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